An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanamine HCl: Properties, Synthesis, and Analytical Methodologies
An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanamine HCl: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)cyclopropanamine hydrochloride is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclopropylamine moiety attached to a brominated phenyl ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromophenyl)cyclopropanamine HCl, detailed synthetic protocols, and robust analytical methodologies for its characterization and quality control.
Physicochemical Properties
1-(3-Bromophenyl)cyclopropanamine hydrochloride is typically a white to off-white solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁BrClN | [2][3] |
| Molecular Weight | 248.55 g/mol | [2][3] |
| CAS Number | 597563-15-0 | [2][3] |
| Appearance | White solid | [1] |
| Purity | Typically >95% | [4] |
Solubility Profile
While comprehensive quantitative solubility data is not widely published, empirical observations suggest that 1-(3-Bromophenyl)cyclopropanamine HCl, as a hydrochloride salt, exhibits solubility in polar solvents such as water, methanol, and ethanol. Its solubility in nonpolar organic solvents is expected to be limited. This solubility profile is a critical consideration for its use in various chemical reactions and for the development of analytical methods.
Synthesis and Reactivity
The synthesis of 1-(3-Bromophenyl)cyclopropanamine hydrochloride can be approached in a two-step process: the synthesis of the free base, 1-(3-bromophenyl)cyclopropanamine, followed by its conversion to the hydrochloride salt.
Synthesis of 1-(3-Bromophenyl)cyclopropanamine (Free Base)
A plausible synthetic route to the free base involves a titanium-mediated cyclopropanation of a nitrile. This method has been successfully applied to the synthesis of various 1-arylcyclopropylamines.
Reaction Scheme:
A plausible synthetic pathway for 1-(3-Bromophenyl)cyclopropanamine.
Step-by-Step Protocol:
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Grignard Reaction: To a solution of 3-bromobenzonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or THF), a solution of ethylmagnesium bromide is added dropwise at a low temperature (typically 0 °C). The reaction mixture is stirred for a specified period to allow for the formation of the intermediate imine-magnesium complex.
-
Titanium-Mediated Cyclopropanation: Titanium(IV) isopropoxide is then added to the reaction mixture, followed by the slow addition of boron trifluoride diethyl etherate. This sequence facilitates the cyclopropanation reaction.
-
Work-up and Isolation: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude 1-(3-bromophenyl)cyclopropanamine. Purification can be achieved through column chromatography.
Conversion to Hydrochloride Salt
The hydrochloride salt is typically prepared to improve the stability and handling of the amine.
Reaction Scheme:
Formation of the hydrochloride salt.
Step-by-Step Protocol:
-
The purified 1-(3-bromophenyl)cyclopropanamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride in the same solvent is added dropwise with stirring.
-
The hydrochloride salt typically precipitates out of the solution.
-
The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 1-(3-bromophenyl)cyclopropanamine HCl.
Reactivity
The chemical reactivity of 1-(3-Bromophenyl)cyclopropanamine HCl is primarily dictated by the amino group and the bromophenyl moiety.
-
Amino Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.
-
Bromophenyl Group: The bromine atom on the phenyl ring is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, making it a versatile intermediate for library synthesis in drug discovery programs.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and quality of 1-(3-Bromophenyl)cyclopropanamine HCl.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the cyclopropyl ring, and the protons of the ammonium group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The cyclopropyl protons will resonate in the upfield region, typically between 0.5 and 1.5 ppm. The ammonium protons will appear as a broad singlet at a downfield chemical shift, the exact position of which can be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the bromophenyl ring and the cyclopropyl group. The carbon attached to the bromine atom will have a characteristic chemical shift, and the other aromatic carbons will appear in the aromatic region (120-150 ppm). The cyclopropyl carbons will be observed at higher field.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations of the ammonium group in the region of 3200-2800 cm⁻¹.
-
C-H stretching vibrations of the aromatic and cyclopropyl groups around 3100-2900 cm⁻¹.
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C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.
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C-N stretching vibrations around 1250-1020 cm⁻¹.
-
C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For 1-(3-Bromophenyl)cyclopropanamine HCl, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be developed for the purity assessment and quantification of 1-(3-Bromophenyl)cyclopropanamine HCl.
Illustrative HPLC Method:
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
This method would allow for the separation of the main compound from potential impurities and starting materials. Method validation according to ICH guidelines would be necessary for its use in a regulated environment.
A typical workflow for HPLC analysis.
Safety and Handling
1-(3-Bromophenyl)cyclopropanamine hydrochloride is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Avoid breathing dust.
Conditions for Safe Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible substances such as strong oxidizing agents.
Conclusion
1-(3-Bromophenyl)cyclopropanamine hydrochloride is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and key analytical methodologies for its characterization. Adherence to appropriate safety protocols is crucial when handling this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and scientists working with this versatile molecule.
References
- AK Scientific, Inc. Safety Data Sheet: 1-(3-Bromophenyl)cyclopropanamine hydrochloride. (n.d.).
-
J&K Scientific. 1-(3-bromophenyl)cyclopropan-1-amine hydrochloride. (n.d.). Available from: [Link]
Sources
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

